9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole
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Overview
Description
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate starting materials such as 2-chloro-4,6-diaminopyrimidine with phenyl-substituted reagents under controlled conditions.
Coupling with Carbazole: The synthesized pyrimidine derivative is then coupled with carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrimidine ring or the carbazole moiety.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9,9-dioxide derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound can interact with various molecular targets such as enzymes, receptors, and DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of carbazole derivatives, known for its biological and electronic properties.
2-Chloro-4,6-diphenylpyrimidine: A similar pyrimidine derivative with different substituents.
9-(2-Bromo-6-phenyl-4-pyrimidinyl)-9H-carbazole: A bromine-substituted analog with potentially different reactivity and properties.
Uniqueness
9-(2-Chloro-6-phenyl-4-pyrimidinyl)-9H-carbazole is unique due to the presence of both the carbazole and pyrimidine moieties, which confer distinct chemical and biological properties. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H14ClN3 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
9-(2-chloro-6-phenylpyrimidin-4-yl)carbazole |
InChI |
InChI=1S/C22H14ClN3/c23-22-24-18(15-8-2-1-3-9-15)14-21(25-22)26-19-12-6-4-10-16(19)17-11-5-7-13-20(17)26/h1-14H |
InChI Key |
XBJUOUOIYHQQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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